Product packaging for (2S)-2-(dimethylamino)-2-phenylacetic acid(Cat. No.:)

(2S)-2-(dimethylamino)-2-phenylacetic acid

Cat. No.: B15048745
M. Wt: 179.22 g/mol
InChI Key: MLOBRLOZPSSKKO-VIFPVBQESA-N
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Description

(2S)-2-(dimethylamino)-2-phenylacetic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B15048745 (2S)-2-(dimethylamino)-2-phenylacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-2-phenylacetic acid

InChI

InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

MLOBRLOZPSSKKO-VIFPVBQESA-N

Isomeric SMILES

CN(C)[C@@H](C1=CC=CC=C1)C(=O)O

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Significance of Phenylacetic Acid Scaffolds in Asymmetric Synthesis and Chiral Recognition

The phenylacetic acid scaffold, characterized by a phenyl group attached to a carboxylic acid moiety, is a versatile and widely utilized structure in organic chemistry. wikipedia.orgmdpi.com Phenylacetic acid and its derivatives are not only found in nature as plant auxins and antimicrobials but also serve as crucial starting materials for a wide array of pharmaceuticals, including penicillin G and diclofenac. wikipedia.orgmdpi.com

In the context of asymmetric synthesis, the phenylacetic acid framework provides a robust platform for introducing and controlling chirality. The presence of the phenyl ring can influence the stereochemical outcome of reactions at the α-carbon through steric and electronic effects. Chiral derivatives of phenylacetic acid, such as 2-hydroxy-2-phenylacetic acid (mandelic acid), are extensively used as chiral resolving agents and as building blocks for more complex chiral molecules. mdpi.comgoogle.com The stereospecific synthesis of various phenylacetic acid derivatives has been a subject of considerable research, leading to methods for producing compounds with high enantiomeric purity.

Furthermore, the phenylacetic acid scaffold is instrumental in the field of chiral recognition. Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. nih.gov This phenomenon is the basis for enantioselective chromatography and the mechanism of action of many enzymes and receptors. Receptors incorporating phenylacetic acid derivatives have been designed to bind selectively to chiral carboxylates, enabling the separation and analysis of racemic mixtures. nih.gov The specific arrangement of functional groups on the phenylacetic acid scaffold allows for the formation of diastereomeric complexes with differing stabilities, which is the fundamental principle of chiral recognition. nih.gov

The Foundational Role of 2s 2 Dimethylamino 2 Phenylacetic Acid As a Chiral Building Block

Chemo-Enzymatic Approaches to Enantiomerically Enriched α-Amino Acids

Chemo-enzymatic methods combine the selectivity of enzymatic catalysis with the efficiency of chemical synthesis to produce optically pure compounds. nih.govmdpi.com These approaches are particularly valuable for generating chiral molecules like derivatized phenylacetic acids.

Enzymatic Hydrolysis Strategies for Optically Pure Phenylacetic Acid Derivatives

Enzymatic hydrolysis is a powerful technique for the kinetic resolution of racemic mixtures. This strategy relies on the ability of specific enzymes to selectively hydrolyze one enantiomer of a substrate, leaving the other enantiomer unreacted and thus optically enriched. For instance, lipases are commonly employed for the resolution of esters of phenylacetic acid derivatives. The enzyme selectively acts on one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. A method for the optical resolution of an α-isopropyl-p-chlorophenylacetic acid has been demonstrated using optically active α-phenyl-β-p-tolylethylamine or optically active α-phenylethylamine. epo.org

Biocatalytic Transformations in the Preparation of Derivatized Phenylacetic Acids

Biocatalytic transformations utilize whole microbial cells or isolated enzymes to perform specific chemical reactions. illinois.edu This approach is lauded for its sustainability and high selectivity. nih.gov In the context of phenylacetic acid derivatives, microorganisms like Yarrowia lipolytica have been shown to metabolize aromatic amino acids such as (L)-phenylalanine to produce phenylacetic acid with high selectivity. mdpi.com This biotransformation often proceeds through the Ehrlich pathway, where the amino acid is converted to the corresponding α-keto acid, followed by decarboxylation and subsequent oxidation to the carboxylic acid. mdpi.comresearchgate.net Such biocatalytic cascades can be engineered in recombinant Escherichia coli to efficiently convert L-phenylalanine into phenylacetic acid, achieving high conversion rates. nih.gov The use of unnatural amino acid substrates, such as m-fluoro-phenylalanine, can also yield derivatized phenylacetic acids. nih.gov

Biocatalytic Production of Phenylacetic Acid and its Derivatives
SubstrateBiocatalystProductConversion/Yield
L-PhenylalanineRecombinant Escherichia coliPhenylacetic acid (PAA)>99% conversion, 6.76 g/L
L-TyrosineRecombinant Escherichia colip-Hydroxyphenylacetic acid (p-HPAA)88% conversion
m-Fluoro-phenylalanineRecombinant Escherichia colim-Fluoro-phenylacetic acid>96% conversion
(L)-PhenylalanineYarrowia lipolytica (DSM 8218)Phenylacetic acid (PAA)53% yield, >99/1 selectivity (PAA/PE)

Transition Metal-Catalyzed Routes for Substituted Phenylacetic Acids

Transition metal catalysis, particularly with palladium, has emerged as a versatile tool for the functionalization of C-H bonds, offering direct routes to substituted phenylacetic acids. snnu.edu.cn These methods bypass the need for pre-functionalized starting materials, providing a more atom-economical approach.

Palladium-Catalyzed C-H Functionalization of Phenylacetic Acid Substrates

Palladium catalysts can activate otherwise inert C-H bonds, enabling the introduction of various functional groups onto the phenyl ring of phenylacetic acid and its derivatives. snnu.edu.cnnih.gov This approach has been successfully applied to achieve both ortho- and meta-selective functionalization. nih.govchu-lab.org

The ortho-C-H olefination of phenylacetic acids can be achieved using palladium(II) catalysts in the presence of a directing group, which is often the carboxylate of the substrate itself. The reaction is significantly accelerated by the use of mono-N-protected amino acid (MPAA) ligands. researchgate.netnih.govnih.gov These ligands enhance the reaction rate and catalyst turnover, allowing for efficient coupling with a variety of olefins. nih.gov This method has been shown to be scalable, with successful reactions performed on a multi-gram scale. nih.gov The protocol is compatible with a range of electron-donating and -withdrawing substituents on the aromatic ring of the phenylacetic acid. nih.gov More recently, a quinoline-derived ligand has been developed for the Pd(II)-catalyzed ortho-C-H olefination of phenylacetic amides with unactivated aliphatic alkenes, using molecular oxygen as the terminal oxidant.

Key Features of Ligand-Accelerated ortho-C-H Olefination of Phenylacetic Acids
Catalyst SystemDirecting GroupLigandKey Advantage
Pd(II)CarboxylateMono-N-protected amino acid (MPAA)Accelerated reaction rate and catalyst turnover. nih.gov
Pd(II) with Cu co-oxidantAmideQuinoline-basedCompatibility with unactivated aliphatic alkenes using O₂ as oxidant.

Understanding the mechanism of C-H cleavage is crucial for the rational design of more efficient catalysts. For palladium-catalyzed C-H functionalization, several catalytic cycles have been proposed, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways. snnu.edu.cn In the context of ortho-C-H olefination of phenylacetic acids, kinetic studies and intermolecular competition experiments suggest that the rate-limiting step is the C-H cleavage. nih.gov The use of MPAA ligands is believed to accelerate this C-H activation step. nih.gov The catalytic cycle typically involves the coordination of the carboxylate directing group to the palladium center, followed by C-H activation to form a palladacycle intermediate. nih.gov Subsequent reaction with an olefin and β-hydride elimination affords the final product and regenerates the active catalyst. orgsyn.org Mechanistic studies on related systems have provided evidence against a Pd(II)/Pd(0) process in some cases, suggesting a Pd(II)/Pd(IV) cycle involving a two-electron oxidation of the palladacycle intermediate. nih.gov

Cobalt Carbonyl Complex-Mediated Carbonylation of Benzyl Halides for Phenylacetic Acid Core Formation

A significant method for the construction of the phenylacetic acid backbone is through the carbonylation of benzyl halides, a reaction often facilitated by transition metal complexes. Cobalt carbonyl complexes, such as octacarbonyldicobalt (Co₂(CO)₈), have proven to be effective catalysts for this transformation. This approach allows for the direct insertion of a carbonyl group (CO) into the benzyl-halide bond, forming the corresponding phenylacetic acid derivative.

The reaction typically involves the treatment of a substituted or unsubstituted benzyl chloride or bromide with carbon monoxide in the presence of a catalytic amount of a cobalt species. These reactions can be carried out under mild conditions, including at room temperature and atmospheric pressure of CO, when employing a two-phase system (e.g., an organic solvent and aqueous sodium hydroxide) with a phase-transfer catalyst like polyethylene glycols acs.org. The use of a phase-transfer catalyst is crucial for transporting the cobalt catalyst between the organic and aqueous phases, thereby facilitating the reaction.

The mechanism of this catalytic process is believed to involve several key intermediates, including η¹-benzyl-, η³-benzyl-, and (η¹-phenylacetyl)cobalt carbonyls acs.org. The reaction is initiated by the formation of a cobalt carbonyl anion, which then displaces the halide from the benzyl halide to form a benzyl-cobalt complex. Subsequent migratory insertion of carbon monoxide into the benzyl-cobalt bond yields a phenylacetyl-cobalt intermediate. Finally, hydrolysis of this intermediate liberates the phenylacetic acid product and regenerates the active cobalt catalyst.

An electrochemical approach to cobalt-catalyzed carboxylation of benzyl halides with CO₂ has also been developed, offering a sustainable alternative for generating phenylacetic acids chemrxiv.org. This method utilizes low-coordinate cobalt complexes as electrocatalysts to convert benzyl chlorides and bromides into their corresponding phenylacetic acids with high selectivity over undesired side reactions chemrxiv.org.

Catalyst SystemSubstrateConditionsYieldReference
Co₂(CO)₈ / Polyethylene glycolBenzyl chloride1 bar CO, room temp, organic solvent/20% aq. NaOHup to 97.6% acs.org
Co(II)/pyrox complex (electrocatalyst)Benzyl chloride/bromideElectrochemical reduction, CO₂ atmosphereHigh selectivity chemrxiv.org
Cobalt salt / Fe-Mn alloy / Sulphurated promoterBenzyl chloride1 atm CO, 20-80°C, water-methanolNot specified google.com

Classical and Advanced Organic Synthesis Approaches

Beyond metal-catalyzed carbonylations, a range of classical and advanced organic synthesis techniques are employed to produce this compound and its analogues. These methods offer versatility in substrate scope and allow for the fine-tuning of molecular structures.

Esterification is a fundamental reaction in organic synthesis and plays a crucial role in the preparation of derivatives of phenylacetic acids, particularly when the final product is an ester or when the ester functional group serves as a protecting group for the carboxylic acid during subsequent transformations. The formation of phenylacetic acid esters bearing amine moieties can be achieved through various catalytic methods.

One common approach is the Fischer esterification, which involves reacting the phenylacetic acid derivative with an alcohol in the presence of an acid catalyst. For substrates sensitive to strong acids, milder methods are employed. For instance, the use of heterogeneous catalysts such as metal cation-exchanged montmorillonite nanoclays (e.g., Al³⁺-montmorillonite) has been shown to be effective for the liquid-phase esterification of phenylacetic acid with phenols, yielding the corresponding esters in good yields nih.gov. The reaction conditions, including the molar ratio of reactants, reaction time, and catalyst amount, can be optimized to maximize the yield of the desired ester nih.gov.

The choice of solvent can also influence the reaction efficiency, with non-polar solvents like toluene (B28343) often providing higher yields compared to polar solvents nih.gov. The catalytic activity of these nanoclay catalysts can often be regenerated, allowing for their reuse in multiple reaction cycles nih.gov.

CatalystReactantsSolventKey FindingsReference
Al³⁺-montmorillonite nanoclayPhenylacetic acid, p-cresolTolueneFound to be the most active among various metal cation-exchanged nanoclays. nih.gov
Various Mⁿ⁺-montmorillonitesPhenylacetic acid, substituted phenolsTolueneReaction yield is influenced by steric factors of the phenol. nih.gov

Condensation reactions are a broad class of reactions that involve the joining of two molecules with the elimination of a small molecule, such as water. These reactions are instrumental in the synthesis of substituted phenylacetic acid derivatives, allowing for the introduction of various substituents onto the phenyl ring or the acetic acid side chain.

For example, the Suzuki coupling reaction, a palladium-catalyzed cross-coupling reaction, can be employed to synthesize ortho-substituted phenylacetic acid derivatives. This reaction involves the coupling of an aryl boronic acid with an organic halide. While typically used for Csp²-Csp² bond formation, methods have been developed for Csp²-Csp³ coupling, which are applicable to the synthesis of phenylacetic acid derivatives inventivapharma.com. The efficiency of the Suzuki coupling can be influenced by the nature of the substituents on the aryl ring and the choice of base inventivapharma.com.

Another approach involves the reaction of sulfonyloxy-activated hydroxyacetic acid derivatives with aromatic compounds. This process can be used to prepare phenylacetic acid derivatives that are unsubstituted in the α-position google.com. The intermediates, sulfonyloxy-activated hydroxyacetic acid derivatives, are obtained from hydroxyacetic acid derivatives by reaction with sulfonyl halides or sulfonic anhydrides google.com.

The synthesis of α-amino acid analogues, including α,α-disubstituted and α-aryl-α-amino acids, is a field of significant interest. Several general synthetic pathways have been developed to access these compounds from various precursors.

One of the most classic and versatile methods for the synthesis of α-amino acids is the Strecker synthesis . This reaction involves the treatment of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile to afford the α-amino acid libretexts.org. By using a ketone as the starting material, α,α-disubstituted α-amino acids can be prepared.

Another common method is the amination of α-bromocarboxylic acids . This involves the preparation of an α-bromo acid from a carboxylic acid via the Hell-Volhard-Zelinskii reaction, followed by displacement of the bromide with ammonia libretexts.orgopenstax.org.

The amidomalonate synthesis is an extension of the malonic ester synthesis and provides a general route to α-amino acids. The process starts with the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation to yield the desired α-amino acid openstax.org.

Reductive amination of α-keto acids is another valuable method. In this approach, an α-keto acid is reacted with ammonia in the presence of a reducing agent to form the corresponding α-amino acid openstax.org.

For the synthesis of chiral α-amino acids, enantioselective methods are employed. These often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the product. For example, the asymmetric Petasis borono-Mannich reaction is a powerful method for the stereoselective preparation of α-amino acids researchgate.net.

Synthetic MethodPrecursorsKey TransformationReference
Strecker SynthesisAldehyde/Ketone, Ammonia, CyanideFormation and hydrolysis of an α-aminonitrile libretexts.org
Amination of α-Bromo Acidsα-Bromocarboxylic acid, AmmoniaNucleophilic substitution of bromide libretexts.orgopenstax.org
Amidomalonate SynthesisDiethyl acetamidomalonate, Alkyl halideAlkylation followed by hydrolysis and decarboxylation openstax.org
Reductive Aminationα-Keto acid, Ammonia, Reducing agentFormation of an imine followed by reduction openstax.org

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. Direct catalytic amidation of carboxylic acids with amines is a highly atom-economical and environmentally benign approach, as the only byproduct is water. Various catalytic systems have been developed to facilitate this transformation, which is often challenging due to the formation of unreactive ammonium (B1175870) carboxylate salts.

Boron-based catalysts, such as boronic acids and borate esters, have emerged as effective promoters for direct amide formation acs.orgcatalyticamidation.info. These reactions typically require conditions that allow for the removal of water, such as azeotropic distillation or the use of molecular sieves acs.org. For example, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the amidation of a wide range of carboxylic acids and amines, including N-protected amino acids, with low levels of racemization acs.org.

A variety of other catalysts have also been investigated. (2-(Thiophen-2-ylmethyl)phenyl)boronic acid is a highly active catalyst for direct amidation at room temperature for a broad range of substrates organic-chemistry.org. The development of new and improved catalysts is an active area of research, with the goal of creating generally applicable methods for catalytic amidation catalyticamidation.info.

These catalytic strategies offer significant advantages over traditional methods that rely on stoichiometric activating agents, which generate large amounts of waste. The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired product, providing a versatile toolkit for the synthesis of amides from carboxylic acid derivatives.

Catalyst TypeExample CatalystKey FeaturesReference
Borate EsterB(OCH₂CF₃)₃Effective for a wide range of substrates, including N-protected amino acids; low racemization. acs.org
Boronic Acid(2-(Thiophen-2-ylmethyl)phenyl)boronic acidHighly active at room temperature. organic-chemistry.org
Boronic Acid5-methoxy-2-iodophenylboronic acidKinetically very active under mild conditions at ambient temperature. organic-chemistry.org

Stereochemical Control and Chiral Resolution Techniques Applied to Phenylacetic Acid Systems

Strategies for Enantioselective Synthesis Utilizing Chiral Ligands and Catalysts

The development of chiral ligands and catalysts has revolutionized asymmetric synthesis, enabling the production of single enantiomers with high efficiency. These methods often involve the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Mono-N-protected amino acids (MPAAs) have emerged as powerful bifunctional ligands in asymmetric catalysis, particularly in C-H functionalization reactions. wikipedia.orgnih.gov These ligands, derived from readily available and inexpensive natural amino acids, can accelerate reaction rates and effectively induce chirality in the product. wikipedia.org The inherent chirality of the amino acid backbone is transferred to the substrate during the catalytic cycle.

The mechanism of action for MPAA ligands in palladium-catalyzed reactions is proposed to involve a concerted metalation-deprotonation (CMD) pathway. wikipedia.org The MPAA ligand coordinates to the metal center, and the N-acyl group of the ligand acts as an internal base, facilitating the deprotonation of a C-H bond in the substrate. This rigid, chiral environment around the metal center dictates the facial selectivity of the subsequent reaction, leading to the formation of one enantiomer over the other. researchgate.net

While direct application to the synthesis of (2S)-2-(dimethylamino)-2-phenylacetic acid is not extensively documented, the utility of MPAA ligands in the enantioselective synthesis of various α-amino acid derivatives suggests their potential applicability. nih.govresearchgate.net The choice of the protecting group on the nitrogen atom and the amino acid side chain can be tuned to optimize enantioselectivity for a specific substrate.

Earth-abundant metals like cobalt are increasingly being explored as sustainable alternatives to precious metals in asymmetric catalysis. Chiral cobalt complexes have demonstrated significant potential in various asymmetric transformations, including the synthesis of chiral α-tertiary amino acids. dicp.ac.cn

One notable application is the cobalt-catalyzed enantioselective aza-Barbier reaction of ketimines with alkyl halides. This method allows for the stereoselective construction of sterically hindered tetrasubstituted stereogenic carbon centers, which are characteristic of α-tertiary amino acids. dicp.ac.cn The reaction proceeds with high enantioselectivity and tolerates a wide range of functional groups. Furthermore, cobalt catalysts have been effectively used in the asymmetric hydrogenation of α-primary amino ketones to produce chiral vicinal amino alcohols with high yields and enantiomeric excesses. nih.govacs.org This approach is significant as it avoids the need for protection and deprotection steps, enhancing synthetic efficiency. acs.org

The following table summarizes the results of a cobalt-catalyzed asymmetric aza-Barbier reaction for the synthesis of chiral α-tertiary amino esters. dicp.ac.cn

EntryR1R2R3-X (X=Br, I)Yield (%)ee (%)
1PhMeMe-I8592
24-MeC6H4MeEt-I8893
34-FC6H4Men-Pr-I8290
4PhEtMe-I8091
5Phn-PrMe-I7889

Data sourced from a study on cobalt-catalyzed asymmetric aza-Barbier reactions. dicp.ac.cn

Josiphos-type ligands are a class of ferrocene-based diphosphine ligands that have proven to be highly effective in a variety of asymmetric catalytic reactions, most notably in rhodium-catalyzed asymmetric hydrogenations. researchgate.netnih.gov These ligands are known for their modularity, which allows for fine-tuning of their steric and electronic properties to achieve high enantioselectivity for a broad range of substrates.

In the context of synthesizing chiral molecules related to phenylacetic acid derivatives, rhodium complexes bearing Josiphos-type ligands have been successfully employed in the asymmetric hydrogenation of various prochiral olefins and ketones. nih.gov For instance, they have been used for the efficient and enantioselective synthesis of chiral secondary alcohols with perfluoroalkyl groups, achieving up to 99% enantiomeric excess (ee). nih.gov

A review of recent literature highlights the application of bisphospholane Josiphos-type ligands in rhodium-catalyzed asymmetric hydrogenation of C=N, C=O, and C=C bonds, which are common transformations in the synthesis of chiral amines and carboxylic acid derivatives. researchgate.netnih.gov

The table below presents selected results from the rhodium-Josiphos catalyzed asymmetric hydrogenation of β-enamido phosphonates, demonstrating the high efficiency and stereoselectivity of this catalytic system. researchgate.net

EntrySubstrateCatalystSolventee (%)Conversion (%)
1Diethyl (Z)-(1-phenyl-2-aminovinyl)phosphonate[Rh(COD)(Josiphos)]BF4CH2Cl295>99
2Diethyl (Z)-(1-(4-chlorophenyl)-2-aminovinyl)phosphonate[Rh(COD)(Josiphos)]BF4CH2Cl296>99
3Diethyl (Z)-(1-(4-methoxyphenyl)-2-aminovinyl)phosphonate[Rh(COD)(Josiphos)]BF4CH2Cl294>99

Data adapted from a study on Rh-Josiphos catalyzed asymmetric hydrogenation. researchgate.net

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. The development of enantioselective variants of this reaction has been a major focus in organic synthesis. Chiral Lewis acids derived from amino acids have been utilized to catalyze enantioselective Diels-Alder reactions of α,β-unsaturated aldehydes. scilit.com

In these reactions, the amino acid-derived catalyst coordinates to the dienophile, creating a chiral environment that directs the approach of the diene from one face, leading to the formation of a specific enantiomer of the cycloadduct. For example, new chiral Lewis acids prepared by reacting sulfonamides of (S)-valine with borane (B79455) have shown promise in this area. scilit.com

Furthermore, the aza-Diels-Alder reaction of imines provides a direct route to optically active nonproteinogenic α-amino acids. nih.gov Catalytic systems involving copper(I) salts in combination with chiral ligands like BINAP or phosphino-oxazolines have been shown to be effective for the reaction of N-tosyl α-imino esters with various dienes, affording the corresponding amino acid derivatives in high yields and enantioselectivities. nih.gov

The following table showcases the results of a copper-catalyzed enantioselective aza-Diels-Alder reaction. nih.gov

EntryDieneLigandYield (%)ee (%)
12,3-Dimethyl-1,3-butadieneBINAP8592
21,3-CyclohexadienePHOX8894
3IsopreneBINAP8290

Data from a study on catalytic enantioselective aza-Diels-Alder reactions of imines. nih.gov

Enantioseparation Methodologies for Phenylacetic Acid Derivatives

In cases where enantioselective synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of a racemic mixture is a viable alternative. Chiral resolution techniques separate a mixture of enantiomers into its individual components.

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not require a solid support matrix. semanticscholar.org This method is particularly well-suited for the preparative separation of delicate and complex samples. For the resolution of enantiomers, chiral selectors can be added to either the stationary or the mobile phase.

The enantioseparation of α-substituted mandelic acids, which are structurally similar to phenylacetic acid, has been successfully achieved using HSCCC with cyclodextrins as chiral mobile phase additives. nih.gov The choice of the chiral selector and the optimization of chromatographic conditions, such as the composition of the two-phase solvent system and temperature, are crucial for achieving good resolution.

While HSCCC offers a significant advantage in terms of sample loading capacity compared to preparative High-Performance Liquid Chromatography (HPLC), its success is dependent on achieving a sufficient enantioseparation factor. nih.gov For racemates with low enantioseparation factors, achieving baseline resolution can be challenging. nih.gov

The following table compares the preparative enantioseparation of α-cyclopentylmandelic acid by HSCCC and HPLC using hydroxypropyl-β-cyclodextrin as a chiral selector. nih.gov

MethodSample Loading (mg)Resolution (Rs)Recovery (%)
HPLC101.266-85
HSCCC2501.5>90

Data from a comparative study of HSCCC and HPLC for enantioseparation. nih.gov

Insufficient Information Found to Generate Requested Article

While general methodologies for the chiral resolution of α-substituted phenylacetic acids are well-documented, specific details pertaining to the resolution of 2-(dimethylamino)-2-phenylacetic acid, including the precise resolving agents, crystallization conditions, yields, and optical purity, were not available in the search results. Furthermore, no specific studies detailing the determination of the absolute configuration of the (2S)-enantiomer through methods such as X-ray crystallography or spectroscopic techniques could be located.

The available information is too broad to construct a scientifically accurate and detailed article that adheres to the strict outline provided in the user's request, which focuses solely on "this compound". Therefore, it is not possible to provide the requested content at this time.

Catalytic Applications of 2s 2 Dimethylamino 2 Phenylacetic Acid and Its Derivatives

Chiral Ligands in Transition Metal-Catalyzed Organic Transformations

Derivatives of chiral amino acids, especially mono-N-protected amino acids (MPAAs), have emerged as highly effective bifunctional ligands in transition metal catalysis. wikipedia.orgacs.org These ligands possess both a carboxylate group and a protected amino group, which can coordinate to a metal center, creating a rigid chiral environment that influences the stereoselectivity of a reaction. acs.org This dual coordination is crucial for both accelerating catalysis and ensuring high levels of enantiocontrol. mdpi.com

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, and palladium catalysis has been at the forefront of this field. acs.org Chiral amino acid-derived ligands have been instrumental in the development of enantioselective Pd(II)-catalyzed C-H functionalization reactions. acs.orgresearchgate.net These ligands, often referred to as mono-N-protected amino acid (MPAA) ligands, play a multifaceted role. Mechanistic studies suggest that they operate as unique bifunctional ligands where both the carboxylate and the N-acyl amide group coordinate to the palladium center. This chelation not only creates a defined chiral pocket but also actively participates in the C-H cleavage step, which is often rate-determining. acs.org

The N-acyl group of the MPAA ligand is believed to act as an internal base, facilitating the deprotonation of the C-H bond in a concerted metalation-deprotonation (CMD) mechanism. snnu.edu.cn This process is significantly accelerated compared to reactions using simple palladium salts like Pd(OAc)₂, leading to greater efficiency. acs.org The rigid framework established by the chelating ligand allows for the predictable transfer of chiral information from the ligand's stereocenter to the substrate during the C-H activation step. acs.org

A prime example of the efficacy of MPAA ligands is in the enantioselective C-H olefination of α,α-diphenylacetic acids. Research has shown that using a chiral ligand such as Boc-L-isoleucine with a palladium catalyst can achieve high enantioselectivity in the coupling of the acid with an olefin. nih.gov The results highlight the crucial role of the chiral ligand in controlling the stereochemical outcome of the C-H activation/olefination sequence.

Table 1: Enantioselective Pd(II)-Catalyzed Olefination of Diphenylacetic Acid using an MPAA Ligand Data sourced from studies on mono-protected amino acid ligands as a class.

EntryLigandSolventYield (%)Enantiomeric Excess (ee %)
1Boc-L-isoleucine (L1)TCE/AcOH4695
2Boc-L-tert-leucine (L2)TCE/AcOH5592
3Ac-L-isoleucine (L3)TCE/AcOH4091

The utility of chiral amino acid derivatives as ligands extends beyond C-H olefination to a wide range of other enantioselective transformations. These ligands have enabled asymmetric C-H arylations, alkylations, and iodinations, demonstrating their versatility. nih.gov For instance, the kinetic resolution of racemic α-amino and α-hydroxy phenylacetic acids has been successfully achieved through Pd(II)-catalyzed enantioselective C-H olefination using MPAA ligands. snnu.edu.cnnih.gov This strategy allows for the selective reaction of one enantiomer from a racemic mixture, yielding an enantioenriched product and unreacted starting material of the opposite configuration. nih.gov

The success of these diverse transformations relies on the modular nature of the amino acid scaffold. By systematically modifying the N-acyl protecting group and the amino acid side chain, ligands can be fine-tuned to suit specific substrates and reactions, optimizing both reactivity and enantioselectivity. This adaptability has made MPAA-type ligands a cornerstone in the synthesis of complex, chiral molecules. wikipedia.org

Role as Chiral Auxiliaries and Resolving Agents in Stereoselective Synthesis

Beyond their role as ligands in catalytic processes, chiral amino acid derivatives can also function as chiral auxiliaries and resolving agents. researchgate.netwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. Amino acids are excellent candidates for this role due to their availability and the relative ease with which they can be attached to and cleaved from substrates. researchgate.net

As resolving agents, chiral acids or bases are used to separate a racemic mixture of a complementary compound (a base or acid, respectively). wikipedia.org The process involves the formation of a pair of diastereomeric salts, which typically have different physical properties, such as solubility. wikipedia.orgpharmtech.com This difference allows for their separation by methods like fractional crystallization. (2S)-2-(dimethylamino)-2-phenylacetic acid, being a chiral carboxylic acid, has the potential to be used for the resolution of racemic amines through this classical method. The amine group in the molecule also allows it to potentially resolve racemic acids.

The general principle of diastereomeric salt resolution is outlined below:

A racemic mixture of a chiral base (e.g., (R/S)-amine) is treated with one enantiomer of a chiral acid (e.g., (S)-acid), the resolving agent.

Two diastereomeric salts are formed: [(R)-amine:(S)-acid] and [(S)-amine:(S)-acid].

Due to different spatial arrangements, these salts have distinct physical properties. Exploiting differences in solubility, one salt is selectively crystallized from the solution.

The crystallized diastereomeric salt is isolated and treated with a strong base to liberate the resolved, enantiomerically pure amine and regenerate the resolving agent.

This technique, while traditional, remains a robust and widely used method in both academic and industrial settings for accessing enantiomerically pure compounds. tcichemicals.com

Mechanistic Investigations of Reactions Involving 2s 2 Dimethylamino 2 Phenylacetic Acid Derivatives

Kinetic and Spectroscopic Studies on Reaction Pathways and Intermediate Formation

The elucidation of reaction pathways and the identification of transient intermediates are paramount to understanding the chemical behavior of (2S)-2-(dimethylamino)-2-phenylacetic acid derivatives. Kinetic studies, which measure the rates of chemical reactions, and spectroscopic techniques, which probe molecular structures, are powerful tools in this endeavor.

Detailed research into the reactions of phenylacetic acid derivatives, such as the Schmidt reaction, has shed light on the potential for complex reaction pathways. In this reaction, carboxylic acids are treated with sodium azide (B81097) in the presence of a strong acid. While the expected outcome is the formation of an amine via decarboxylation, α-aryl carboxylic acids can undergo alternative reactions. These competing pathways include sulfonation, direct amination of the phenyl ring, and cyclization to form a lactam intermediate. The formation of such intermediates is a key aspect of the reaction mechanism. For instance, a proposed mechanism for a side reaction involves the cyclization to a lactam, which then undergoes further cleavage. An analog of this hypothetical intermediate has been isolated in reactions of biphenylacetic acids, lending support to the proposed pathway. The presence of a radical scavenger like TEMPO has been used in studies to investigate whether direct amination proceeds through a radical intermediate. rsc.org

Hypothetical Kinetic Data for the Aminolysis of a this compound Ester

ExperimentInitial [Ester] (mol/L)Initial [Amine] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.201.5 x 10⁻⁵

This is a hypothetical data table to illustrate the type of information obtained from kinetic studies.

Spectroscopic methods are indispensable for the direct observation and characterization of reaction intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide structural information about transient species. For example, in situ NMR monitoring of a reaction could reveal the appearance and disappearance of signals corresponding to specific intermediates, allowing for their structural assignment.

Elucidation of Catalyst-Substrate Interactions and Stereocontrol Mechanisms in Asymmetric Processes

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product, understanding the interactions between a chiral catalyst and the substrate is of utmost importance. Derivatives of this compound can be employed as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction.

The stereocontrol exerted by such chiral entities is a result of non-covalent interactions between the catalyst/auxiliary and the substrate in the transition state of the reaction. These interactions create a diastereomeric transition state with a lower energy for the formation of one enantiomer over the other. Computational modeling has become a powerful tool for investigating these transition states. For instance, in atroposelective reactions, computational studies can model different activation modes and transition states to understand the origin of enantioselectivity. These models often reveal that specific non-covalent interactions, such as hydrogen bonding, are decisive in controlling the stereochemical outcome.

A study on an iron chiral auxiliary demonstrated that it can exert nearly complete stereochemical control in various carbon-carbon bond-forming reactions of attached acyl ligands. This high degree of stereocontrol is attributed to the preferred conformation of the acyl ligand, which minimizes steric interactions with the other ligands on the iron center. This principle can be extended to reactions involving derivatives of this compound when used as chiral auxiliaries. The fixed stereochemistry of the auxiliary would direct the approach of a reactant to one face of the molecule, leading to the preferential formation of one stereoisomer. For example, the synthesis of (S)-3-(dimethylamino)-3-phenylpropanoic acid was achieved with high stereoselectivity using such a chiral auxiliary approach. iupac.org

The development of dual stereocontrol strategies, where a single enantiomer of a chiral catalyst or auxiliary can be used to produce either enantiomer of the product, is an important goal in asymmetric synthesis. This can be achieved by modulating the reaction conditions or the structure of the catalyst, which in turn alters the catalyst-substrate interactions in the transition state.

Key Factors in Catalyst-Substrate Interactions and Stereocontrol

Interaction TypeDescription
Steric HindranceThe chiral catalyst or auxiliary blocks one face of the substrate, forcing the reactant to approach from the less hindered face.
Hydrogen BondingHydrogen bonds between the catalyst and substrate can lock the substrate into a specific conformation in the transition state.
π-π StackingInteractions between aromatic rings of the catalyst and substrate can contribute to the stability of the transition state.
Dipole-Dipole InteractionsElectrostatic interactions between polar groups on the catalyst and substrate can influence the orientation of the substrate.

Synthesis and Chemical Transformations of 2s 2 Dimethylamino 2 Phenylacetic Acid Derivatives

Formation of Amide Linkages and Derivatives from Carboxylic Acid Precursors

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. While the direct reaction is challenging due to the formation of a highly unreactive ammonium (B1175870) carboxylate salt, several strategies have been developed to facilitate this transformation. guidechem.com Heating the ammonium carboxylate salt above 100°C can drive off water and form the amide, though these conditions are not suitable for all substrates. guidechem.com

A more common approach involves the use of coupling agents to activate the carboxylic acid. Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely employed. rsc.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to furnish the desired amide. guidechem.comrsc.org This method prevents the initial acid-base reaction and allows the coupling to proceed under mild conditions, typically at room temperature, with good yields. rsc.org

Catalytic methods for direct amidation have also gained prominence as more atom-economical and environmentally friendly alternatives. Various catalysts, including those based on boron, titanium, and nickel, have been shown to be effective. For instance, nickel(II) chloride (NiCl₂) has been demonstrated to catalyze the direct amidation of phenylacetic acid derivatives with amines in toluene (B28343) at elevated temperatures, providing moderate to excellent yields. orgsyn.orgbeilstein-journals.org The catalytic cycle is thought to involve the activation of the carboxylic acid by the metal center. Other reported catalytic systems for direct amidation include boric acid and titanium(IV) isopropoxide. semanticscholar.org

Below is a table summarizing various reagents and catalysts used for the formation of amide linkages from carboxylic acid precursors.

Reagent/CatalystReaction ConditionsKey Features
Heat (>100°C)High temperatureDrives off water from the ammonium carboxylate salt. guidechem.com
DCC, EDCRoom temperatureForms a reactive O-acylisourea intermediate. guidechem.comrsc.org
NiCl₂Toluene, 110°CCatalytic direct amidation. orgsyn.orgbeilstein-journals.org
Boric AcidVariesCatalytic direct amidation. semanticscholar.org
Ti(OiPr)₄VariesCatalytic direct amidation. semanticscholar.org

Incorporating Heterocyclic Moieties onto Phenylacetic Acid Scaffolds

The incorporation of heterocyclic rings onto a phenylacetic acid framework can significantly modulate the molecule's physicochemical properties and biological activity. Common strategies involve the reaction of the carboxylic acid functionality with precursors that lead to the formation of heterocycles like oxadiazoles, triazoles, and pyrazoles.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from carboxylic acids. A common route involves the conversion of the carboxylic acid to its corresponding acid hydrazide. This intermediate is then reacted with another carboxylic acid derivative or cyclized using a dehydrating agent such as phosphorus oxychloride to form the 1,3,4-oxadiazole (B1194373) ring. semanticscholar.org Another isomer, the 1,2,4-oxadiazole, is typically synthesized by the condensation of amidoximes with carboxylic acid derivatives. guidechem.comorgsyn.orgbeilstein-journals.org

Triazoles: The 1,2,4-triazole (B32235) ring system can be incorporated into molecular structures through various synthetic routes. These often involve the reaction of hydrazides or thiohydrazides with appropriate reagents. For instance, novel 1,2,4-triazole derivatives have been synthesized containing an N-(substituted phenyl)acetamide group, highlighting the versatility of this heterocycle in creating complex molecular architectures. nih.gov

Pyrazoles: Pyrazole (B372694) scaffolds are recognized for their stability and broad range of biological activities. google.com The synthesis of pyrazole derivatives can be achieved through several methods, including the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. The pyrazole ring is a privileged scaffold in drug discovery due to its ability to act as both a hydrogen bond donor and acceptor. rsc.orgresearchgate.net

The following table outlines general synthetic approaches for incorporating these heterocyclic moieties.

HeterocycleGeneral Synthetic ApproachStarting Materials
1,3,4-OxadiazoleCyclodehydration of diacylhydrazinesCarboxylic acids, acid hydrazides semanticscholar.org
1,2,4-OxadiazoleCondensation and cyclizationAmidoximes, carboxylic acid derivatives guidechem.comorgsyn.orgbeilstein-journals.org
1,2,4-TriazoleCyclization of hydrazide/thiohydrazide derivativesHydrazides, thiohydrazides nih.gov
PyrazoleCondensation reaction1,3-Dicarbonyl compounds, hydrazines researchgate.net

Preparation of N-Substituted α-Phenylglycine Analogues and Related Amino Acid Derivatives

The synthesis of N-substituted α-phenylglycine analogues and related amino acid derivatives can be achieved through various classical and modern synthetic methodologies. Phenylglycine itself can be prepared through methods like the Strecker synthesis from benzaldehyde, aminocyanation, or the reductive amination of phenylglyoxylic acid. wikipedia.org

N-Alkylation and N-Arylation: The amino group of phenylglycine derivatives can be functionalized through N-alkylation and N-arylation reactions. N-alkylation can be performed using alkyl halides, though direct alkylation of amides under neutral conditions can be challenging and may require catalysts or more reactive alkylating agents like alkyl sulfates. semanticscholar.orgresearchgate.net N-arylation reactions, such as the Chan-Lam coupling, utilize copper catalysts to form a C-N bond between an amine and an arylboronic acid, often under mild conditions. mdpi.com Palladium-catalyzed N-arylation reactions are also widely used for this purpose. rsc.org

From Other α-Amino Acid Precursors: General methods for α-amino acid synthesis are also applicable for creating derivatives of phenylglycine. The amination of α-bromophenylacetic acid provides a direct route to phenylglycine. libretexts.org The amidomalonate synthesis offers a versatile approach where diethyl acetamidomalonate is alkylated and then hydrolyzed and decarboxylated to yield the desired α-amino acid. libretexts.org

A summary of synthetic methods for preparing α-amino acid derivatives is presented in the table below.

Synthetic MethodDescriptionKey Reagents
Strecker SynthesisA three-component reaction to form α-amino nitriles, which are then hydrolyzed.Aldehyde, ammonia (B1221849), cyanide wikipedia.org
Reductive AminationAn α-keto acid is converted to an α-amino acid via an imine intermediate.α-Keto acid, ammonia, reducing agent (e.g., NaBH₄) libretexts.org
Amination of α-Halo AcidsSN2 substitution of an α-halo acid with ammonia.α-Bromo carboxylic acid, ammonia libretexts.org
Amidomalonate SynthesisAlkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation.Diethyl acetamidomalonate, alkyl halide, base libretexts.org
N-Arylation (Chan-Lam)Copper-catalyzed coupling of an amine with an arylboronic acid.Amine, arylboronic acid, copper catalyst mdpi.com
N-AlkylationSubstitution reaction to add an alkyl group to the nitrogen atom.Amine/amide, alkyl halide semanticscholar.orgresearchgate.net

Advanced Analytical Techniques for Structural and Stereochemical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of (2S)-2-(dimethylamino)-2-phenylacetic acid, distinct signals corresponding to the different types of protons are expected. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (around 7.2-7.5 ppm). The methine proton (the hydrogen attached to the chiral center) would likely resonate as a singlet or a narrowly split multiplet. The two methyl groups of the dimethylamino moiety are expected to give a sharp singlet, and the acidic proton of the carboxylic acid group would appear as a broad singlet at a variable chemical shift, often further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks would be observed for the carboxyl carbon, the quaternary carbon of the phenyl ring attached to the chiral center, the other aromatic carbons, the chiral methine carbon, and the carbons of the dimethylamino group. The precise chemical shifts of these signals are sensitive to the electronic environment of each carbon atom.

While standard ¹H and ¹³C NMR can confirm the connectivity of the atoms, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to probe the stereochemistry. However, for a molecule like this compound, where the chiral center is the primary stereochemical feature, other techniques like X-ray diffraction are more definitive for assigning the absolute configuration.

Interactive Data Table: Predicted NMR Data for 2-(dimethylamino)-2-phenylacetic acid

Note: The following table is based on predicted values and may differ from experimental results.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.2 - 7.5 (multiplet)127 - 135
Methine-H~4.0 (singlet)~70
N(CH₃)₂~2.3 (singlet)~42
COOH>10 (broad singlet)~175

X-ray Diffraction for Determining Absolute Configuration and Molecular Connectivity

X-ray diffraction analysis of a single crystal is the most powerful method for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By diffracting X-rays off a crystalline sample of this compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of each atom.

This technique provides definitive proof of the molecular connectivity, confirming the bonding arrangement of the atoms. Crucially, for a chiral molecule, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenter, confirming that the compound is indeed the (2S)-enantiomer. The crystallographic data would include unit cell dimensions, space group, and atomic coordinates, which together provide an unequivocal structural assignment.

Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight of 179.22 g/mol .

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition with high accuracy.

Fragment Analysis: Upon ionization in the mass spectrometer, the molecule can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure. For 2-(dimethylamino)-2-phenylacetic acid, common fragmentation pathways could include:

Loss of the carboxylic acid group: A significant fragment could correspond to the loss of COOH (45 Da).

Cleavage adjacent to the nitrogen atom: Fragmentation could occur at the C-C bond alpha to the nitrogen, leading to the formation of a stable iminium ion.

Loss of the dimethylamino group: The loss of the N(CH₃)₂ group (44 Da) is another plausible fragmentation pathway.

By analyzing the masses of these fragments, the structural components of the molecule can be pieced together, providing further confirmation of its identity.

Interactive Data Table: Predicted Mass Spectrometry Fragments for 2-(dimethylamino)-2-phenylacetic acid

m/z (mass-to-charge ratio) Possible Fragment Identity Neutral Loss
179[M]⁺-
134[M - COOH]⁺COOH
77[C₆H₅]⁺C₄H₈NO₂
72[CH(N(CH₃)₂)]⁺C₇H₅O₂

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.